2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a 2,5-dimethylbenzenesulfonyl group at position 5 of the dihydropyrimidinone ring and a trifluoromethylphenyl moiety in the acetamide side chain. The 2,5-dimethylbenzenesulfonyl substituent contributes to electron-withdrawing effects, which may influence metabolic stability and solubility. The ortho-trifluoromethylphenyl group introduces steric and electronic effects that could modulate interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S2/c1-12-7-8-13(2)16(9-12)33(30,31)17-10-25-20(27-19(17)29)32-11-18(28)26-15-6-4-3-5-14(15)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCINIAZFSCUIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. The structure of this compound allows for interactions with specific molecular targets involved in cancer cell proliferation and survival.
Case Study: Inhibition of Tumor Growth
A study conducted on various cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in many cancers .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has also been explored through in silico studies that suggest it may act as a 5-lipoxygenase (5-LOX) inhibitor. This inhibition is significant as 5-LOX is involved in the biosynthesis of leukotrienes, which are mediators of inflammation.
Case Study: Molecular Docking Studies
Molecular docking studies have shown promising results indicating that the compound can effectively bind to the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases such as asthma and arthritis . This application highlights the need for further structural optimization to enhance its efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic disorders. For instance, research has focused on its inhibitory effects on α-glucosidase and acetylcholinesterase.
Case Study: Therapeutic Potential in Diabetes and Alzheimer's Disease
In vitro studies revealed that related sulfonamide compounds can significantly inhibit α-glucosidase activity, which is crucial for managing type 2 diabetes mellitus by slowing carbohydrate absorption . Additionally, acetylcholinesterase inhibition suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
Synthesis and Structural Optimization
The synthesis of this compound involves straightforward chemical reactions that yield high-purity products. The use of commercially available reagents makes it an attractive candidate for further research and development.
Synthesis Overview
The synthesis typically involves a two-step process where starting materials undergo transformations to yield the target compound efficiently. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm the structure and purity .
Future Research Directions
Given the diverse applications of this compound, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise biological mechanisms through which it exerts its effects.
- Formulation Development : To explore different formulations that could enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Mechanistic and Functional Insights
- Electron-Withdrawing Effects : The 2,5-dimethylbenzenesulfonyl group in the primary compound enhances electrophilicity at the pyrimidine ring, favoring nucleophilic attack in enzyme-active sites. This contrasts with ’s analog, which lacks this group and may exhibit weaker inhibition .
Comparative Pharmacokinetic and Toxicity Profiles
Biological Activity
The compound 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine ring, a sulfonyl group, and a trifluoromethyl phenyl moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific targets in biological systems. It is hypothesized to act as an enzyme inhibitor, affecting pathways involved in cellular proliferation and apoptosis. The sulfonamide moiety is particularly significant in mediating these interactions due to its ability to form hydrogen bonds with amino acid residues in enzyme active sites.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects, potentially making this compound effective against a range of bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Biological Activities of the Compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 2.49 |
| Bioavailability Score | 0.55 |
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : In vitro tests revealed that the compound had notable activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
- Inflammation Model : In animal models of inflammation, administration of the compound reduced swelling and pain, correlating with lower levels of TNF-alpha and IL-6 in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
